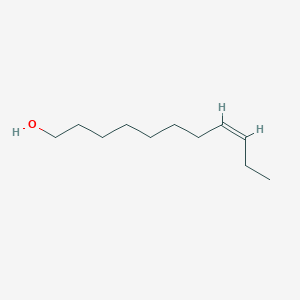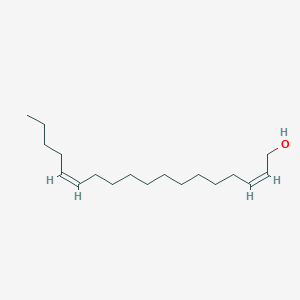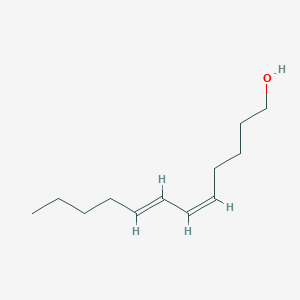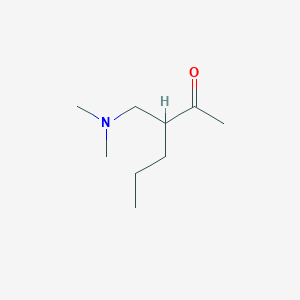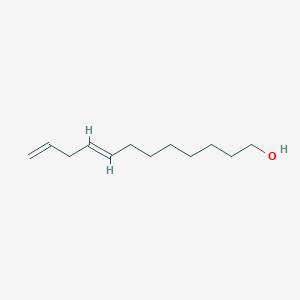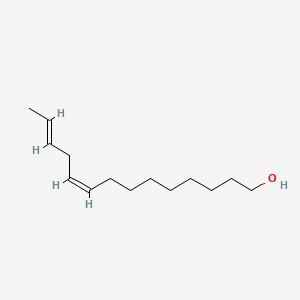![molecular formula C₁₄H₉Cl₂NO₃ B1145970 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid CAS No. 928343-25-3](/img/no-structure.png)
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid is a chemical compound that has been explored in various synthetic and analytical chemistry studies. It belongs to a class of compounds that often exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related cyclohexadienyl derivatives typically involves cyclization reactions. For example, ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate can undergo cyclization in sulfuric acid to form various cyclohexadiene derivatives, as demonstrated by Wilamowski et al. (1995) in their study on octahydrophenanthrene derivatives (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Structure Analysis
The molecular and crystal structure of compounds containing the cyclohexadienyl moiety has been a subject of interest in chemical research. Shestopalov, Emelianova, & Nesterov (2002) investigated the molecular and crystal structure of substituted 2-aminochromenes, highlighting the significance of X-ray diffraction analysis in understanding these compounds' structures (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chemical reactions involving cyclohexadienyl derivatives can be quite diverse. For instance, Reiner (1971) studied the enzymatic conversion of benzoic acid derivatives, which are structurally related, in various bacterial species (Reiner, 1971). Moreover, the reactivity of such compounds with different reactants can lead to a variety of products, as shown in various synthesis studies.
Scientific Research Applications
Synthesis and Structural Properties
Research on related compounds shows a deep interest in the synthesis and structural properties of complex molecules. For instance, studies have elucidated the formation of novel substituted compounds through reactions involving chloral and substituted anilines, leading to the production of a series of substituted molecules with potential for further investigation in various scientific and medical fields (Issac & Tierney, 1996).
Degradation Processes
The degradation processes of compounds such as nitisinone, which shares a similar structural motif with the chemical , have been studied to understand their stability under different conditions. This research is crucial for evaluating the environmental impact and potential therapeutic uses of these compounds (Barchańska et al., 2019).
Potential Biological Activities
The examination of organotin(IV) complexes, including those derived from carboxylic acids related to the structure of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid, has revealed significant antituberculosis activity. Such findings underscore the potential of structurally similar compounds for developing new therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
properties
CAS RN |
928343-25-3 |
|---|---|
Product Name |
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid |
Molecular Formula |
C₁₄H₉Cl₂NO₃ |
Molecular Weight |
310.13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



